molecular formula C20H17F3N2O4S B12153055 (2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12153055
M. Wt: 438.4 g/mol
InChI Key: XQOSNPHOADXSAE-YBEGLDIGSA-N
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Description

(2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a trimethoxybenzylidene group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-(trifluoromethyl)aniline with 3,4,5-trimethoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the thiazolidinone ring. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The trifluoromethyl and trimethoxybenzylidene groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers are investigating its effects on various biological pathways to determine its efficacy and safety as a pharmaceutical agent.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-{[2-(trifluoromethyl)phenyl]imino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its trifluoromethyl and trimethoxybenzylidene groups, along with the thiazolidinone ring, make it a versatile compound for various applications.

Properties

Molecular Formula

C20H17F3N2O4S

Molecular Weight

438.4 g/mol

IUPAC Name

(5Z)-2-[2-(trifluoromethyl)phenyl]imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H17F3N2O4S/c1-27-14-8-11(9-15(28-2)17(14)29-3)10-16-18(26)25-19(30-16)24-13-7-5-4-6-12(13)20(21,22)23/h4-10H,1-3H3,(H,24,25,26)/b16-10-

InChI Key

XQOSNPHOADXSAE-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2

Origin of Product

United States

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